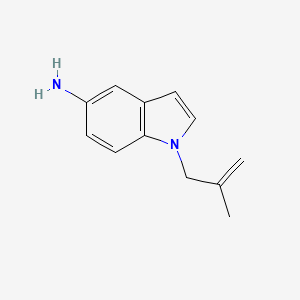
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine is an organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a 2-methylprop-2-en-1-yl group attached to the nitrogen atom of the indole ring, which can influence its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available indole and 2-methylprop-2-en-1-ylamine.
N-Alkylation: The indole undergoes N-alkylation with 2-methylprop-2-en-1-ylamine in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance reaction efficiency and scalability. The use of automated systems can ensure consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents such as halogens (e.g., bromine, chlorine) or nitro groups (NO2).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of indole-5-carboxylic acid derivatives.
Reduction: Formation of saturated amines.
Substitution: Formation of halogenated or nitro-substituted indoles.
科学的研究の応用
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancers.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways: It can influence signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. The exact mechanism depends on the specific biological context and the target of interest.
類似化合物との比較
Similar Compounds
1H-Indole-5-amine: Lacks the 2-methylprop-2-en-1-yl group, resulting in different chemical and biological properties.
1-(2-Methylprop-2-EN-1-YL)-1H-indole-3-amine: Substitution at the 3-position instead of the 5-position, leading to variations in reactivity and activity.
1-(2-Methylprop-2-EN-1-YL)-1H-indole-5-carboxylic acid: Contains a carboxylic acid group, which can significantly alter its solubility and reactivity.
Uniqueness
1-(2-Methylprop-2-EN-1-YL)-1H-indol-5-amine is unique due to the specific positioning of the 2-methylprop-2-en-1-yl group on the indole ring, which can influence its electronic properties and interactions with biological targets. This unique structure can result in distinct chemical reactivity and potential biological activities compared to other indole derivatives.
特性
分子式 |
C12H14N2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
1-(2-methylprop-2-enyl)indol-5-amine |
InChI |
InChI=1S/C12H14N2/c1-9(2)8-14-6-5-10-7-11(13)3-4-12(10)14/h3-7H,1,8,13H2,2H3 |
InChIキー |
OQIROPNXTCGTTN-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CN1C=CC2=C1C=CC(=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


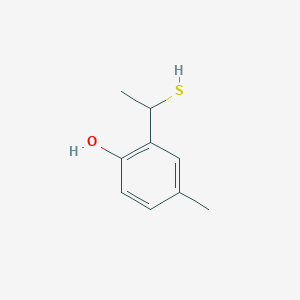
![2-Ethoxy-2-(iodomethyl)-3,3-dimethylbicyclo[2.2.1]heptane](/img/structure/B13076678.png)

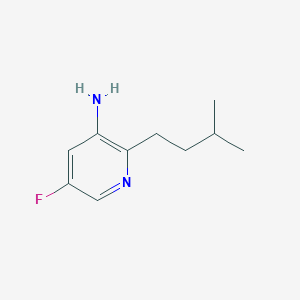

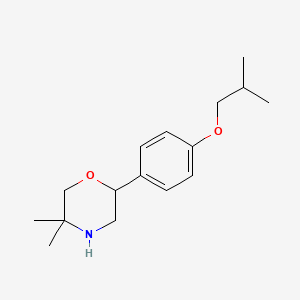
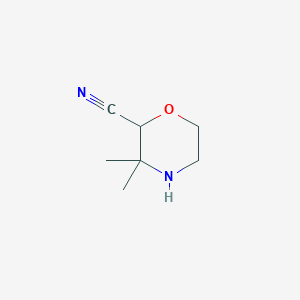
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)

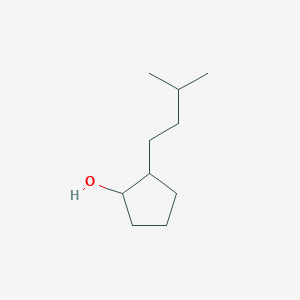
![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)

![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
